2-Hydroxy-1-methylethyl methacrylate

Vue d'ensemble

Description

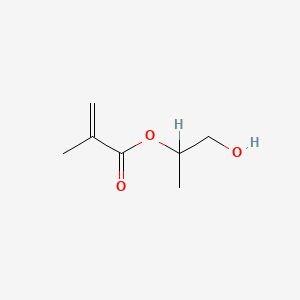

2-Hydroxy-1-methylethyl methacrylate is a monomer used in the production of various polymers. It is a colorless to almost colorless clear liquid . The chemical formula is C7H12O3 , and its molecular weight is 144.17 g/mol .

Synthesis Analysis

- Esterification of methacrylic acid with a large excess of ethylene glycol . Note that both methods may also yield some amount of ethylene glycol dimethacrylate .

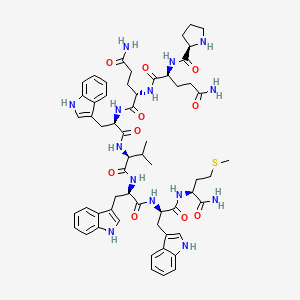

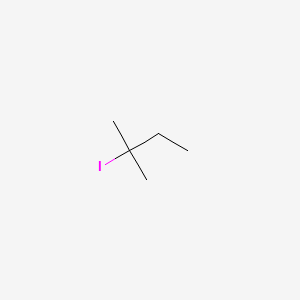

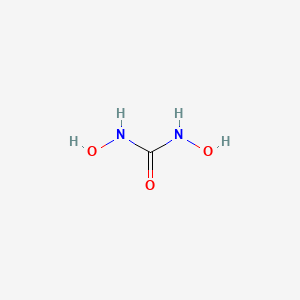

Molecular Structure Analysis

The molecular structure of this compound consists of a methacrylate group (propenoic acid) attached to a hydroxypropyl group (1-hydroxypropan-2-yl) at the carbon-carbon double bond. The ester linkage is formed between the carboxylic acid group and the hydroxyl group .

Chemical Reactions Analysis

During polymerization, HPMA acts as a crosslinking agent. It is used to make various polymers, and its reactivity ratios are relevant in copolymerization processes .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Biomedical Fields Application

2-Hydroxyethyl methacrylate, a monomer similar to 2-Hydroxy-1-methylethyl methacrylate, has numerous applications in biomedical fields. It has been the focus of over 1500 publications since 1967, showing its significant role in biomedicine. More than 2000 publications or patents mention the corresponding polymer, and an even greater number of works involve copolymers incorporating this monomer (Montheard, Chatzopoulos, & Chappard, 1992).

Biocompatibility and Degradability

A study has developed biocompatible and degradable polymers based on Poly(2-hydroxyethyl methacrylate) (PHEMA), which is suitable for various biomedical applications. This development overcomes the lack of degradability of traditional PHEMA, making these polymers less toxic and suitable for drug delivery systems (Zhang, Chu, Zheng, Kissel, & Agarwal, 2012).

Drug Delivery Systems

The creation of controlled release systems through the preparation and characterization of hydrogels based on 2-hydroxyl ethyl methacrylate (HEMA) has been a significant area of research. These hydrogels are studied for their potential in drug release behavior, indicating their usefulness in medical applications (Şenol & Akyol, 2018).

Polymer Synthesis and Characterization

Research includes the synthesis and characterization of various polymers based on 2-hydroxyethyl methacrylate, contributing to advancements in polymer science relevant to biomedical applications. This encompasses developing copolymers for potential use as drug carriers (Costa & Patrickios, 1999).

Hydrogels for Drug Delivery

Studies have focused on copolymers of 2-hydroxyethyl methacrylate and methacrylic acid-based hydrogels, exploring their potential as hydrogel drug delivery systems. These hydrogels have shown promising results in drug-release profiles, depending on the degree of swelling and crosslinking (Mahkam, 2004).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

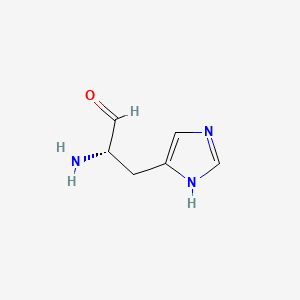

2-Hydroxy-1-methylethyl methacrylate, also known as 1-hydroxypropan-2-yl 2-methylprop-2-enoate , is a type of (meth)acrylate monomer. The primary targets of this compound are the biological membranes, particularly the lipid bilayers .

Mode of Action

The compound interacts with its targets through a process known as hemolytic activity . This involves the disruption of the lipid bilayer of biological membranes, leading to the release of hemoglobin from red blood cells (hemolysis). The degree of hemolytic activity is related to the β-carbon chemical shift in the compound’s NMR spectrum .

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the lipid bilayer of biological membranes. This disruption can lead to changes in cell permeability and potential cell lysis .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2188±230 °C, a density of 1027±006 g/cm3, and a pKa of 1403±010

Result of Action

The primary result of the action of this compound is the disruption of the lipid bilayer of biological membranes, leading to potential cell lysis . This can have various effects at the molecular and cellular levels, depending on the specific cells and tissues involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in acrylic resin coatings for food cans, and its safety has been evaluated in this context . The temperature of curing (at least 200 °C) is an important factor in ensuring the safety of the compound . Other factors, such as pH and the presence of other chemicals, may also influence its action.

Analyse Biochimique

Biochemical Properties

2-Hydroxy-1-methylethyl methacrylate is known to interact with various enzymes and proteins. It is metabolized by non-specific carboxylesterases to methacrylic acid and propylene glycol . The nature of these interactions is primarily enzymatic, with the compound serving as a substrate for the enzymes.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to be non-genotoxic in vivo, indicating that it does not cause damage to genetic material in cells . It can induce changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It is rapidly hydrolyzed by carboxylesterases to methacrylic acid and the respective alcohol, propylene glycol . This process involves binding interactions with the enzymes, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known to be stable under normal conditions, but can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. It has been found to be non-genotoxic in vivo, even at high doses . Threshold effects and toxic or adverse effects at high doses have not been extensively studied.

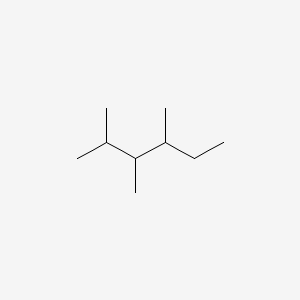

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to propylene glycol and methacrylic acid, which are further oxidized before excretion . This process involves interactions with various enzymes and cofactors.

Propriétés

IUPAC Name |

1-hydroxypropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMARGGQEAJXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867417 | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4664-49-7, 27813-02-1 | |

| Record name | 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-methylethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC693EJ6V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

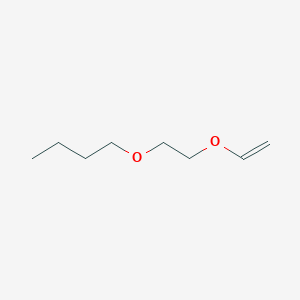

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.